molecular formula C31H25Cl2N5O B2719032 (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone CAS No. 361480-87-7

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2719032
CAS No.: 361480-87-7
M. Wt: 554.48
InChI Key: XLWOBLHFNGVVQH-UHFFFAOYSA-N
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Description

The compound (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a quinazolinyl group, a phenyl group, and a piperazinyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by the condensation of cyanuric chloride with aniline . The synthesized compound was characterized using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The experimentally obtained spectroscopic data can be compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on the synthesis of quinazoline derivatives, including compounds with structural elements similar to the query compound, explored their antimicrobial activity. These synthesized molecules showed significant promise against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Patel & Shaikh, 2011).

Novel Antidepressant Drugs

  • Research into quinoline derivatives with modifications at the 2-position, similar in context to the structural framework of the query compound, highlighted their potential as antidepressants. These studies suggest that such compounds could be valuable in designing new therapeutic agents for treating depression (Alhaider Aa, Abdelkader Ma, & E. Lien, 1985).

Photocatalytic Applications

  • Investigations into the use of naphthalimide derivatives with piperazine substituents for photocatalytic applications shed light on the ability of these molecules to act as photocatalysts. This research indicates the utility of compounds with piperazine groups in developing new materials for photocatalytic reactions, which could include environmental remediation or organic synthesis (Jiaan Gan et al., 2003).

Molecular Docking Studies

  • Theoretical studies involving molecular docking of thiazole and thiophene derivatives, akin to aspects of the query compound's structure, suggest their potential in binding to biological targets. Such studies are foundational in drug development, providing insights into the interaction between novel compounds and their potential therapeutic targets (M. Shahana & A. Yardily, 2020).

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25Cl2N5O/c32-23-12-15-27-25(20-23)29(21-6-2-1-3-7-21)36-31(35-27)34-24-13-10-22(11-14-24)30(39)38-18-16-37(17-19-38)28-9-5-4-8-26(28)33/h1-15,20H,16-19H2,(H,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWOBLHFNGVVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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